molecular formula C3H8 B1596664 Propane-1,1,1,3,3,3-d6 CAS No. 2875-96-9

Propane-1,1,1,3,3,3-d6

Cat. No. B1596664
CAS RN: 2875-96-9
M. Wt: 50.13 g/mol
InChI Key: ATUOYWHBWRKTHZ-WFGJKAKNSA-N
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Description

Propane-1,1,1,3,3,3-d6, also known as 2,2,3,3,3-pentafluoropropane, is a unique fluorinated hydrocarbon compound belonging to the class of fluorinated alkanes. It is a colorless, odorless, non-flammable gas with a boiling point of -42 °C and a melting point of -159 °C. It is a stable compound with a low vapor pressure, making it an ideal choice for use in a variety of laboratory experiments. In addition, propane-1,1,1,3,3,3-d6 has a wide range of applications in scientific research, including use as a solvent for organic reactions, as a cryoprotectant for cryogenically preserved samples, and as a tracer for gas chromatography.

Scientific Research Applications

Hyperpolarization and MRI Applications

  • Hyperpolarized Molecules Synthesis : Propane-1,1,1,3,3,3-d6 (propane-d6) is used in synthesizing hyperpolarized molecules. This process involves the heterogeneous parahydrogen-induced polarization of propane-d6, using solid catalysts like Rh/TiO2 with Rh nanoparticles. The resulting hyperpolarized propane-d6 shows potential for bioimaging applications, including low-field pulmonary MRI (Kovtunov et al., 2014).

  • Relaxation Dynamics in Hyperpolarized Propane : Studies on relaxation dynamics of hyperpolarized propane and propane-d6, prepared by parahydrogen addition to propylene, reveal insights into long-lived spin states (LLS) and their potential in MRI applications. Deuteration of the substrate (propylene-d6) yielding hyperpolarized propane-d6 does not significantly benefit the lifetime of the LLS HP state, which is important for the efficacy in biomedical applications (Ariyasingha et al., 2019).

Chemical Reaction Dynamics

  • Fragmentation of Molecular Ions : Research on the fragmentation of molecular ions of propane and its isotopes, like propane-d6, has provided insights into hydrogen scrambling processes and the necessity of including them in future calculations. This information is crucial in understanding the molecular behavior under different energy levels (Stockbauer & Inghram, 1976).

  • Dynamics in Chemical Reactions : Studies on the dynamics of reactions involving propane and its deuterated isotopologues, including propane-d6, help in understanding the nature of abstraction sites, radical product energy disposal, and differences in hydrogen vs. deuterium abstraction. These insights are significant in refining the understanding of chemical reaction mechanisms (Joalland et al., 2014).

Renewable Propane Synthesis

  • Microbial Biosynthetic Pathways : Propane-d6 is involved in the study of constructing and evaluating microbial biosynthetic pathways for renewable propane production. These pathways utilize CoA intermediates derived from fermentative butanol pathways, contributing to the development of new biofuel platforms (Menon et al., 2015).

Isotope Exchange and Catalysis

  • Regioselective H/D Isotope Exchange : Propane-d6 is instrumental in studies focusing on the regioselectivity of H/D isotope exchange over solid acids. This research aids in understanding the molecular interactions and rearrangements on catalyst surfaces, a key aspect in catalysis and chemical synthesis (Haouas et al., 2003).

properties

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOYWHBWRKTHZ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182932
Record name Propane-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

50.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propane-1,1,1,3,3,3-d6

CAS RN

2875-96-9
Record name Propane-1,1,1,3,3,3-d6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2875-96-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
35
Citations
FE Condon - Journal of the American Chemical Society, 1951 - ACS Publications
As part of a study of spectra and molecular structure, aimed at augmenting the usefulness of spectrometric methods of analysis, propane-1, 1, 1, 3, 3, 3-de and propane-ds were …
Number of citations: 50 pubs.acs.org
J Badra, EF Nasir, A Farooq - The Journal of Physical Chemistry A, 2014 - ACS Publications
Site-specific rate constants for hydrogen (H) and deuterium (D) abstraction by hydroxyl (OH) radicals were determined experimentally by monitoring the reaction of OH with two normal …
Number of citations: 21 pubs.acs.org
AG Stepanov, SS Arzumanov, MV Luzgin, H Ernst… - Journal of …, 2005 - Elsevier
The kinetics of hydrogen exchange between the molecules of propane-d 8 , propane-1,1,1,3,3,3-d 6 , propane-2,2-d 2 , and Brönsted acid sites of the zeolite H-ZSM-5 have been …
Number of citations: 50 www.sciencedirect.com
A Sassi, A Coeppert, J Sommer… - Journal of Labelled …, 1999 - Wiley Online Library
2‐Methylpropane‐2‐d 1 (isobutane‐2‐d 1 ), 2‐(methyl‐d 3 )‐propane‐1,1,1,3,3,3‐d 6 (nonadeuterated isobutane) and 2‐methylpropane‐d 10 (perdeuterated isobutane) were …
C Adlhart, E Uggerud - International Journal of Mass Spectrometry, 2006 - Elsevier
The regioselectivity for the dehydrogenation of alkanes by rhodium clusters was investigated by reacting Rh n + , n=1–20, with the isotopically labelled alkanes ethane-1,1,1-d 3 and …
Number of citations: 8 www.sciencedirect.com
PAM Van Koppen, J Brodbelt-Lustig… - Journal of the …, 1991 - ACS Publications
The exothermic dihydrogen and methane loss channels for Co+ reacting with propane, propane-2-d\, propane-2, 2-d2, propane-/, I, ld¡, propane-l, l, l, 3, 3, 3-d6, and propane-af8 are …
Number of citations: 2 pubs.acs.org
RD Smith, JH Futrell - The Journal of Chemical Physics, 1976 - pubs.aip.org
The results of a tandem Dempster–ICR mass spectrometric study of carbon ion reactions with several hydrocarbons are reported. The reactions of ground state ( 2 P) 12 C + and 13 C + …
Number of citations: 29 pubs.aip.org
DF Varley, PJ Dagdigian - Chemical physics letters, 1996 - Elsevier
The Cl+CD 3 CH 2 CD 3 reaction has been investigated under single-collision conditions through resonance-enhanced multiphoton ionization detection of the HCl and DCl products in …
Number of citations: 48 www.sciencedirect.com
J Sommer, S Walspurger - CATALYTIC SCIENCE SERIES, 2006 - books.google.com
Among the tools used to study reaction mechanisms, the replacement of an atom by one of its isotopes has proven unique in its efficiency. In organic chemistry, which is mostly …
Number of citations: 4 books.google.com
P Ausloos, SG Lias, R Gorden Jr - The Journal of Chemical Physics, 1963 - pubs.aip.org
This work describes the reactions of the ions C 2 H 5 + and CH 5 + with C 3 D 8 , C 4 D 10 , C 5 D 12 , as well as the reactions of C 2 D 5 + and CD 5 + with C 3 H 8 . It is shown that ethyl …
Number of citations: 102 pubs.aip.org

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